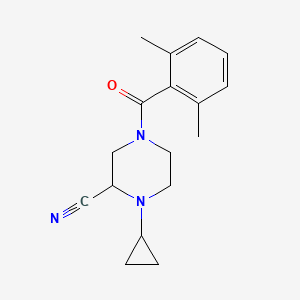

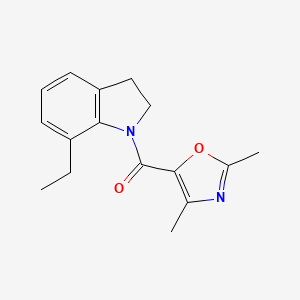

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

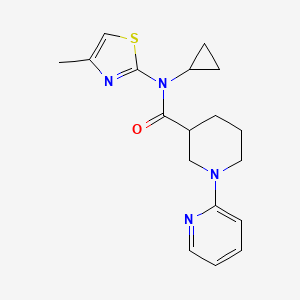

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DBZ, is a small molecule inhibitor that has been widely used in scientific research to study the Notch signaling pathway. Notch signaling is a highly conserved pathway that plays a critical role in cell fate determination, proliferation, and differentiation in many tissues and organs. Dysregulation of the Notch pathway has been implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. DBZ has been shown to inhibit Notch signaling by binding to the Notch receptor and preventing its activation.

Wirkmechanismus

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one inhibits Notch signaling by binding to the Notch receptor and preventing its activation. Notch signaling is initiated by the binding of ligands, such as Delta-like and Jagged, to the extracellular domain of the Notch receptor, which triggers a series of proteolytic cleavages that release the Notch intracellular domain (NICD) from the membrane. The NICD then translocates to the nucleus and activates the transcription of target genes, such as Hes and Hey. This compound binds to the Notch receptor at a site that is distinct from the ligand-binding site and prevents the proteolytic cleavage of the receptor, thereby blocking the release of NICD and the activation of downstream signaling.

Biochemical and Physiological Effects:

This compound has been shown to inhibit Notch signaling in various biological systems, including cell lines, primary cells, and animal models. This compound has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells that depend on Notch signaling for their survival and growth. This compound has also been shown to inhibit angiogenesis and reduce tumor growth in animal models of cancer. This compound has been shown to promote neuronal differentiation and reduce neuroinflammation in animal models of neurodegenerative disorders. This compound has also been shown to improve cardiac function and reduce fibrosis in animal models of cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has several advantages as a tool compound for studying the Notch signaling pathway. This compound is a potent and selective inhibitor of Notch signaling, with an IC50 value of around 20 nM. This compound has been shown to be effective in various biological systems, including cell lines, primary cells, and animal models. This compound is relatively easy to synthesize and purify, with an overall yield of around 40%. However, this compound has some limitations as a tool compound. This compound is not a reversible inhibitor of Notch signaling, and its effects on Notch signaling are long-lasting. This compound has some off-target effects on other signaling pathways, such as Wnt signaling, which may complicate the interpretation of experimental results. This compound has limited bioavailability and pharmacokinetic properties, which may limit its use in vivo.

Zukünftige Richtungen

For research on 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one include the optimization of this compound derivatives, the development of new tools and techniques for studying the Notch signaling pathway, and the evaluation of the therapeutic potential of targeting the Notch pathway in various diseases.

Synthesemethoden

The synthesis of 6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves several steps, starting from commercially available 2,4-dimethylpyrrolidine and 2-aminophenol. The first step involves the protection of the amine group of 2-aminophenol with tert-butyloxycarbonyl (Boc) to form Boc-2-aminophenol. The second step involves the reaction of Boc-2-aminophenol with 2,4-dimethylpyrrolidine-1-carbonyl chloride to form Boc-protected this compound. The final step involves the deprotection of the Boc group with trifluoroacetic acid to yield this compound. The overall yield of this compound is around 40%.

Wissenschaftliche Forschungsanwendungen

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been widely used as a tool compound to study the Notch signaling pathway in various biological systems, including cell lines, primary cells, and animal models. This compound has been shown to inhibit Notch signaling in a dose-dependent manner, with an IC50 value of around 20 nM. This compound has been used to investigate the role of Notch signaling in various biological processes, including cell differentiation, proliferation, apoptosis, and stem cell self-renewal. This compound has also been used to study the therapeutic potential of targeting the Notch pathway in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Eigenschaften

IUPAC Name |

6-(2,4-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-9-5-10(2)17(7-9)15(19)11-3-4-13-12(6-11)16-14(18)8-20-13/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUZVOCGGWWZRLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)

![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)

![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)

![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)